- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Cas no 913258-31-8 (Latanoprost Methyl Ester)

Latanoprost Methyl Ester structure
Nom du produit:Latanoprost Methyl Ester
Numéro CAS:913258-31-8
Le MF:C24H36O5
Mégawatts:404.53964805603
CID:5145520
Latanoprost Methyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-
- Latanoprost methyl ester
- Latanoprost Impurity 16
- LatanoprostEPImpurityG
- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)
- Latanoprost Methyl Ester
-
- Piscine à noyau: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1
- La clé Inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N
- Sourire: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1
Latanoprost Methyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M913250-50mg |
Latanoprost Methyl Ester |
913258-31-8 | 50mg |
$1499.00 | 2023-05-17 | ||
TRC | M913250-5mg |
Latanoprost Methyl Ester |
913258-31-8 | 5mg |
$190.00 | 2023-05-17 | ||
TRC | M913250-25mg |
Latanoprost Methyl Ester |
913258-31-8 | 25mg |
$ 800.00 | 2023-09-06 |
Latanoprost Methyl Ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ; -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine , Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ; -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine , Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine , Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine , Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine , Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine , Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ; -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Methanol ; -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ; -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine , Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ; -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine , Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Référence
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Latanoprost Methyl Ester Raw materials
- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-
- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-
- 4-Phenyl-1-butene
- Chlorotriethylsilane
- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one
- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-
- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-
- (s)-4-Phenylbutane-1,2-diol
- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-
- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-
- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-
Latanoprost Methyl Ester Preparation Products
Latanoprost Methyl Ester Littérature connexe
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
913258-31-8 (Latanoprost Methyl Ester) Produits connexes
- 2248339-71-9(1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate)
- 59477-35-9(4-chlorocyclohexan-1-amine)
- 1804728-49-1(6-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-methanol)
- 1951439-71-6(6-TrifluoroMethyl-benzothiazol-2-ylaMine Acetate)
- 2027802-61-3(6-bromo-N1-cyclopropylbenzene-1,2-diamine)
- 2680704-05-4(benzyl 3-cyano-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate)
- 1804710-45-9(2-(Difluoromethyl)-3,4-diiodopyridine-6-acetic acid)
- 337923-17-8(6-(Phenylsulfanyl)methyl-2-(4-pyridinyl)-4-pyrimidinol)
- 1249752-33-7(4-[(Propan-2-ylsulfanyl)methyl]piperidine)
- 478257-12-4(2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime)
Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
